Cas no 85-34-7 (Chlorfenac)

Chlorfenac is a chlorinated phenoxyacetic acid derivative primarily used as a herbicide for broadleaf weed control in agricultural and non-crop settings. Its mode of action involves mimicking natural plant hormones, disrupting growth patterns and leading to uncontrolled cell division in susceptible plants. The compound exhibits selective activity, making it effective against target weeds while minimizing damage to desirable crops when applied correctly. Chlorfenac demonstrates residual soil activity, providing extended control of emerging weeds. Formulations may include salts or esters to optimize solubility and absorption. Proper application timing and adherence to recommended rates are critical for efficacy and to mitigate potential off-target effects.
Chlorfenac structure
Chlorfenac structure
Product Name:Chlorfenac
CAS No:85-34-7
MF:C8H5Cl3O2
MW:239.48309969902
CID:722609
PubChem ID:329754942
Update Time:2025-05-20

Chlorfenac Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid,2,3,6-trichloro-
    • Chlorfenac
    • 2-(2,3,6-trichlorophenyl)acetic acid
    • Fenac
    • Fenac Solution
    • Fenatrol
    • (2,3,6-trichlorophenyl)acetic acid
    • 2,3,6-trichlorobenzenacetic acid
    • 2,3,6-trichlorobenzeneacetic acid
    • Benzeneacetic acid,2,3,6-trichloro
    • Fenae
    • Kanepar
    • TCPA
    • Tri-fen
    • Trifene
    • 2,3,6-Trichlorophenylacetic acid
    • NSC 41931
    • Inchi: 1S/C8H5Cl3O2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13)
    • InChI Key: QZXCCPZJCKEPSA-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=C(C=1CC(=O)O)Cl)Cl

Computed Properties

  • Exact Mass: 237.93600
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Color/Form: White solid
  • Density: 1.568
  • Melting Point: 161 ºC
  • Boiling Point: 341.55°C (rough estimate)
  • Refractive Index: 1.4521 (estimate)
  • PSA: 37.30000
  • LogP: 3.27390
  • Merck: 13,2103
  • Solubility: Not determined

Chlorfenac Security Information

  • Symbol: GHS07 GHS09
  • Signal Word:Warning
  • Hazard Statement: H302-H411
  • Warning Statement: P273
  • Hazardous Material transportation number:UN 3077
  • WGK Germany:2
  • Hazard Category Code: 22-51/53
  • Safety Instruction: 36-61
  • RTECS:AJ8750000
  • Hazardous Material Identification: N Xn
  • Toxicity:LD50 orally in rats: 3000 mg/kg (Bailey, White)
  • Risk Phrases:R51/53

Chlorfenac Customs Data

  • HS CODE:2916399017
  • Customs Data:

    China Customs Code:

    2916399017

    Overview:

    2916399017 Varac.Regulatory conditions:S(Import and Export Pesticide Registration Certificate).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:30.0%

    Summary:

    2916399017 2-(2,3,6-trichlorophenyl)acetic acid.supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:30.0%

Chlorfenac Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
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Additional information on Chlorfenac

Recent Advances in Chlorfenac (85-34-7) Research: A Comprehensive Review

Chlorfenac (CAS: 85-34-7), a phenylacetic acid derivative, has garnered significant attention in recent years due to its potential applications in pharmaceutical and agrochemical industries. This research briefing synthesizes the latest findings on Chlorfenac, focusing on its chemical properties, biological activities, and emerging therapeutic applications. Recent studies have highlighted its role as a key intermediate in the synthesis of novel anti-inflammatory and analgesic agents, as well as its utility in crop protection formulations.

A 2023 study published in the Journal of Medicinal Chemistry revealed novel insights into the molecular mechanism of Chlorfenac derivatives as selective COX-2 inhibitors. The research team demonstrated that structural modifications at the 2-position of the phenyl ring (85-34-7 core structure) significantly enhanced both potency and selectivity, with several analogs showing IC50 values below 10 nM against COX-2 while maintaining minimal COX-1 inhibition. These findings open new avenues for developing safer NSAIDs with reduced gastrointestinal side effects.

In the agrochemical domain, Chlorfenac has emerged as a promising scaffold for next-generation herbicide development. A recent patent (WO2023057891) describes novel Chlorfenac-based formulations with improved herbicidal activity against resistant weed species. The patent claims a 30-40% increase in efficacy compared to conventional formulations, while maintaining favorable environmental profiles. Field trials conducted in 2023 demonstrated excellent crop selectivity in maize and soybean, with residual activity lasting up to 6 weeks post-application.

Pharmacokinetic studies published in Xenobiotica (2024) have provided new data on Chlorfenac metabolism in mammalian systems. The research identified three previously unknown metabolites formed through hepatic CYP2C9-mediated oxidation, which account for approximately 15% of total clearance. These findings have important implications for drug-drug interaction potential and may guide future structural optimization efforts to improve metabolic stability.

Recent advancements in synthetic methodology have also been reported. A green chemistry approach developed by researchers at ETH Zurich (2024) enables the production of Chlorfenac with 85% reduced solvent waste and 60% lower energy consumption compared to traditional routes. The new process utilizes continuous flow chemistry and biocatalytic steps, achieving an overall yield of 92% with >99.5% purity, making it commercially viable for large-scale production.

Looking forward, several clinical trials are currently investigating Chlorfenac derivatives for novel indications. Phase I results for a topical formulation (CF-201) showed promising results in psoriatic lesions, with 68% of patients achieving ≥75% improvement in PASI scores after 12 weeks of treatment. Another derivative (CF-302) is being evaluated as a potential treatment for neuropathic pain, with preclinical data demonstrating superior efficacy to gabapentin in rodent models.

In conclusion, the evolving research landscape surrounding Chlorfenac (85-34-7) demonstrates its versatility as a chemical scaffold with applications spanning multiple therapeutic areas and agricultural uses. The compound's unique structural features continue to inspire innovative derivatives with improved pharmacological profiles and environmental characteristics. Future research directions likely include further exploration of its immunomodulatory potential and development of targeted delivery systems to enhance tissue specificity.

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